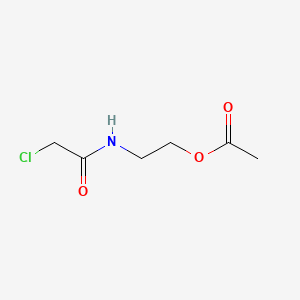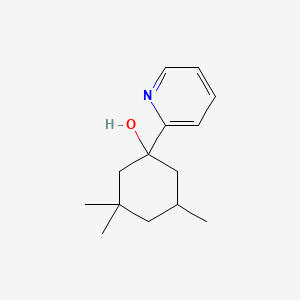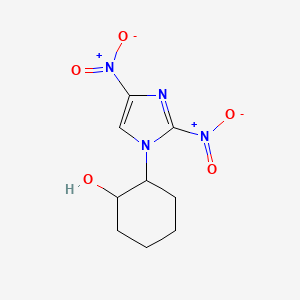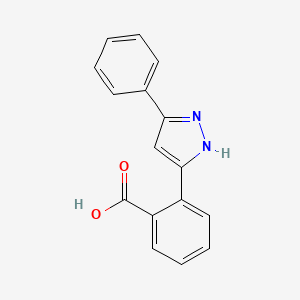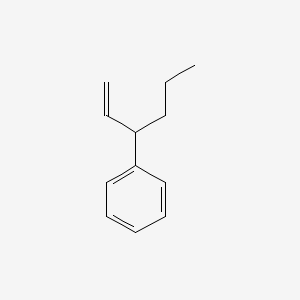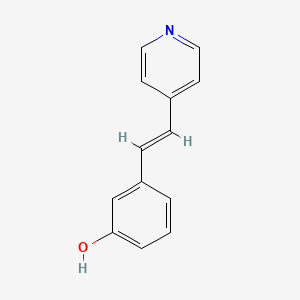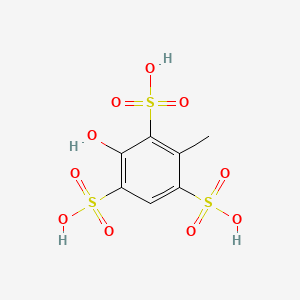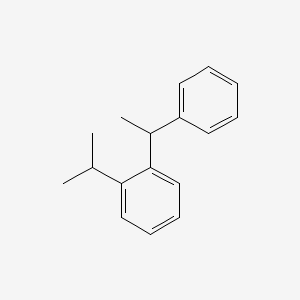
Benzene, 1-(1-methylethyl)-2-(1-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(1-methylethyl)-2-(1-phenylethyl)- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with an isopropyl group and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-methylethyl)-2-(1-phenylethyl)- typically involves Friedel-Crafts alkylation reactions. The process begins with the alkylation of benzene using isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 1-isopropylbenzene. Subsequently, 1-isopropylbenzene undergoes another Friedel-Crafts alkylation with phenylethyl chloride to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: Benzene, 1-(1-methylethyl)-2-(1-phenylethyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions are common, where the compound reacts with halogens, nitrating agents, or sulfonating agents to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), sulfonating agents (SO₃/H₂SO₄)
Major Products:
Oxidation: Carboxylic acids
Reduction: Hydrogenated aromatic compounds
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Benzene, 1-(1-methylethyl)-2-(1-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(1-methylethyl)-2-(1-phenylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Benzene, 1-(1-methylethyl)-4-(1-phenylethyl)-
- Benzene, 1-(1-methylethyl)-3-(1-phenylethyl)-
- Benzene, 1-(1-methylethyl)-2-(2-phenylethyl)-
Comparison: Benzene, 1-(1-methylethyl)-2-(1-phenylethyl)- is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity in electrophilic aromatic substitution reactions and have distinct applications based on its structural configuration.
Properties
CAS No. |
191044-60-7 |
|---|---|
Molecular Formula |
C17H20 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
1-(1-phenylethyl)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C17H20/c1-13(2)16-11-7-8-12-17(16)14(3)15-9-5-4-6-10-15/h4-14H,1-3H3 |
InChI Key |
RVJXUBXQGJPVJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C)C2=CC=CC=C2 |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



